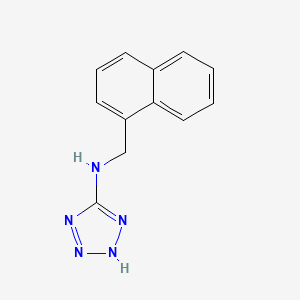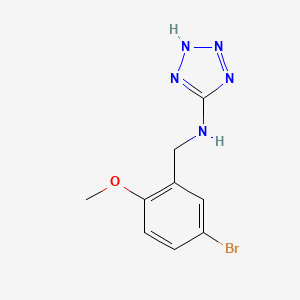![molecular formula C11H13ClN2O2S B5830372 N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide](/img/structure/B5830372.png)
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide, also known as CMPT, is a chemical compound that has been widely studied for its potential therapeutic applications. CMPT belongs to the class of thioamides and has a molecular formula of C11H12ClN2O2S.
Mecanismo De Acción
The exact mechanism of action of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide is not well understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer growth and inflammation. For example, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators. N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer invasion and metastasis.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide has been studied for its biochemical and physiological effects. N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in various diseases such as cancer and inflammation. Additionally, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide has been shown to have antioxidant properties, which may be beneficial for overall health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide in lab experiments is its relatively low cost and easy synthesis. N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of using N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide is its limited solubility in water, which may make it difficult to use in certain experiments. Additionally, the exact mechanism of action of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide is not well understood, which may make it challenging to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide. One area of interest is the development of more potent and selective N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide analogs that can be used for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide and its potential use in treating neurological disorders. Finally, more studies are needed to determine the safety and efficacy of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide in animal models and in human clinical trials.
Métodos De Síntesis
The synthesis of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide involves the reaction of 3-chloro-4-methoxyaniline with carbon disulfide and potassium hydroxide to form the corresponding potassium salt. This salt is then reacted with 3-chloropropionyl chloride to yield N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide. The overall reaction scheme is shown below:
Aplicaciones Científicas De Investigación
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide has also been studied for its anti-inflammatory properties, with research showing that it can reduce inflammation in animal models of arthritis and colitis. Additionally, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease, with studies suggesting that it may have a neuroprotective effect.
Propiedades
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2S/c1-3-10(15)14-11(17)13-7-4-5-9(16-2)8(12)6-7/h4-6H,3H2,1-2H3,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJZWVTUVFZDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5830293.png)
![N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5830299.png)
![4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5830300.png)

![methyl 4-[(1-azepanylacetyl)amino]benzoate](/img/structure/B5830326.png)


![ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5830338.png)


![4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide](/img/structure/B5830357.png)
![N-{[(4-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5830376.png)

